Welcome to the BenchChem Online Store!
molecular formula C9H11NO4S B3265142 Diethyl thiazole-2,4-dicarboxylate CAS No. 40235-67-4

Diethyl thiazole-2,4-dicarboxylate

Cat. No. B3265142
M. Wt: 229.26 g/mol
InChI Key: YLPCMNAQUJVVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05234946

Procedure details

Diethyl thiazole-2,4-dicarboxylate (1.5 g) was suspended in 15 ml of ethanol, and at -10° C., 3 ml of an ethanol solution of 0.16 g of sodium borohydride and 0.58 g of calcium chloride was added. The mixture was stirred at this temperature for 2 hours. Acetone was added to decompose the excess of the reducing agent, and then the solvent was evaporated under reduced pressure. Dilute sulfuric acid was added to the residue, and insoluble calcium sulfate was separated by filtration. The filtrate was adjusted to pH 10 with an aqueous solution of potassium carbonate, and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and then further concentrated under reduced pressure. The residue was treated with isopropyl ether to give 0.78 g (yield 64%) of ethyl 2-hydroxymethylthiazole-4-carboxylate as a colorless crystalline powder.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Four
Quantity
0.58 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[N:3]=[C:2]1[C:11](OCC)=[O:12].[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].CC(C)=O>C(O)C>[OH:12][CH2:11][C:2]1[S:1][CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[N:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S1C(=NC(=C1)C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.16 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.58 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Dilute sulfuric acid was added to the residue, and insoluble calcium sulfate
CUSTOM
Type
CUSTOM
Details
was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.